molecular formula C28H28N4O4S2 B12163384 ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12163384
M. Wt: 548.7 g/mol
InChI Key: IJUUUBZECZISOU-PYCFMQQDSA-N
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Description

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thioxo, oxo, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidine Synthesis: The pyrido[1,2-a]pyrimidine core is synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidine moieties using a suitable linker, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thioxo and oxo groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: This compound shares the piperidine and oxo groups but lacks the complex thiazolidinone and pyrido[1,2-a]pyrimidine moieties.

    1-Carbethoxy-4-piperidone: Similar in structure but simpler, lacking the additional functional groups present in the target compound.

Uniqueness

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple functional groups and complex ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H28N4O4S2

Molecular Weight

548.7 g/mol

IUPAC Name

ethyl 1-[4-oxo-3-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C28H28N4O4S2/c1-2-36-27(35)20-12-15-30(16-13-20)24-21(25(33)31-14-7-6-10-23(31)29-24)18-22-26(34)32(28(37)38-22)17-11-19-8-4-3-5-9-19/h3-10,14,18,20H,2,11-13,15-17H2,1H3/b22-18-

InChI Key

IJUUUBZECZISOU-PYCFMQQDSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

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